![molecular formula C13H10F2O B6373247 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261995-00-9](/img/structure/B6373247.png)
3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol, 95%
Overview
Description
3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol, 95% (3-F4MP), also known as 4-fluoro-3-(2-fluoro-4-methylphenyl)phenol and 3-fluoro-4-methylphenyl phenol, is a fluorinated phenol that is used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C8H7F3O and a molecular weight of 176.13 g/mol. 3-F4MP is a white solid with a melting point of about 155-156 °C. It is available in 95% purity and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Scientific Research Applications
3-F4MP has a wide range of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a building block in the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
3-F4MP is a strong nucleophile and can be used as a catalyst in organic synthesis. It can also act as an electron-rich reagent in the synthesis of polymers, and can be used to form heterocyclic compounds. In addition, 3-F4MP can act as a Lewis acid and can be used as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
3-F4MP has not been tested for its biochemical or physiological effects and is not approved for human consumption. Therefore, its biochemical and physiological effects are unknown.
Advantages and Limitations for Lab Experiments
3-F4MP has several advantages for lab experiments. It is a white solid that is available in 95% purity and is soluble in organic solvents, making it easy to store and handle. It is also a strong nucleophile and can act as a catalyst in organic synthesis. However, 3-F4MP is not approved for human consumption and its biochemical and physiological effects are unknown, making it unsuitable for use in human experiments.
Future Directions
The future directions of research on 3-F4MP include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It may also be used to develop new catalysts for organic synthesis and to study the properties of heterocyclic compounds. Additionally, 3-F4MP may be used to study the formation of carbon-carbon bonds and the synthesis of polymers. Finally, further research may be conducted to explore the potential of 3-F4MP as an environmentally friendly alternative to traditional organic synthesis methods.
Synthesis Methods
3-F4MP can be synthesized from 2-fluoro-4-methylphenol through a three-step process. The first step involves the condensation of 2-fluoro-4-methylphenol with formaldehyde in an acidic medium to form 2-fluoro-4-methylphenol-formaldehyde resin. The resin is then reacted with potassium hydroxide in a basic medium to form a potassium salt of the resin. The final step involves the reaction of the potassium salt with hydrochloric acid to form 3-F4MP as a white solid.
properties
IUPAC Name |
3-fluoro-4-(2-fluoro-4-methylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-4-10(12(14)6-8)11-5-3-9(16)7-13(11)15/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWQFSVOBPEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684162 | |
Record name | 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-00-9 | |
Record name | [1,1′-Biphenyl]-4-ol, 2,2′-difluoro-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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